molecular formula C10H10N4O4 B12288815 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one

9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one

Cat. No.: B12288815
M. Wt: 250.21 g/mol
InChI Key: WDIGUIIOGAEQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating compounds with specific stereochemistry .

Biology

The compound’s potential biological activities make it a subject of interest in biological research. It may be studied for its interactions with biological molecules and its effects on biological systems.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the synthesis of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for creating high-value products.

Mechanism of Action

The mechanism of action of 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one apart is its specific combination of a purine base with a bicyclic sugar moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)

InChI Key

WDIGUIIOGAEQHN-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.